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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373 Get Quote

An In-depth Technical Guide to 4-Bromo-2-
phenylquinoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Bromo-2-phenylquinoline, a heterocyclic compound with potential applications

in medicinal chemistry and materials science. This document details its synthesis,

characterization, and reactivity, supported by experimental protocols and quantitative data.

Physicochemical Properties
4-Bromo-2-phenylquinoline is a solid at room temperature with the molecular formula

C₁₅H₁₀BrN. While extensive experimental data is not readily available in public literature, a

combination of computed properties and data from analogous compounds provides valuable

insights into its physical characteristics. Commercial suppliers indicate that it should be stored

under an inert atmosphere at 2-8°C.[1][2]

Table 1: Physical and Chemical Properties of 4-Bromo-2-phenylquinoline
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Property Value Source

Molecular Formula C₁₅H₁₀BrN Computed

Molecular Weight 284.15 g/mol Computed[1]

CAS Number 5427-93-0 [1]

Predicted pKa 2.90 ± 0.13 ChemicalBook[3]

XLogP3 4.3 PubChem (Computed)

Hydrogen Bond Donor Count 0 PubChem (Computed)

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)

Rotatable Bond Count 1 PubChem (Computed)

Exact Mass 282.99966 PubChem (Computed)

Monoisotopic Mass 282.99966 PubChem (Computed)

Topological Polar Surface Area 12.9 Å² PubChem (Computed)

Boiling Point No data available

Melting Point No data available

Solubility No data available

Spectroscopic Characterization
Detailed experimental spectroscopic data for 4-Bromo-2-phenylquinoline is scarce in publicly

accessible databases. However, based on the known spectral characteristics of quinoline

derivatives and related bromo-aromatic compounds, the following spectral properties can be

anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex

splitting patterns due to spin-spin coupling.
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¹³C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms of the

molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical

shift in the range of δ 115-125 ppm. The chemical shifts of other carbons in the quinoline and

phenyl rings will appear in the aromatic region (δ 120-150 ppm).

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of 4-Bromo-2-phenylquinoline.[4] Under electron ionization (EI), the

molecule is expected to exhibit a prominent molecular ion peak. A characteristic isotopic

pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular

ion and any bromine-containing fragments.[5] The primary fragmentation pathway is likely the

loss of a bromine radical to form a stable phenyl-quinoline cation.[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-phenylquinoline will show characteristic absorption bands for

the aromatic C-H and C=C stretching vibrations.

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm⁻¹,

is indicative of the carbon-bromine bond.

Synthesis of 4-Bromo-2-phenylquinoline
Several synthetic strategies can be employed to prepare 4-Bromo-2-phenylquinoline. One

common approach involves the bromination of a suitable precursor, such as 2-phenylquinolin-

4-ol.

3.1. Synthesis from 2-Phenylquinolin-4-ol

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline

ring to a bromine atom.
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Synthetic Workflow
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Caption: Synthesis of 4-Bromo-2-phenylquinoline.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline (General

Procedure)

This protocol for the synthesis of the parent 4-bromoquinoline can be adapted for 4-Bromo-2-
phenylquinoline starting from 2-phenylquinolin-4-ol.

Reaction Setup: To a stirred solution of 2-phenylquinolin-4-ol in an anhydrous solvent such

as N,N-dimethylformamide (DMF), slowly add a brominating agent like phosphorus

tribromide (PBr₃) or phosphorus oxybromide (POBr₃) under an inert atmosphere (e.g.,

nitrogen).[6]

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature

(e.g., 60-100 °C) for several hours. The progress of the reaction should be monitored by a

suitable technique like Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully

poured into ice water. The resulting mixture is then neutralized with a base, such as a

saturated sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Purification: The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

The crude product can be further purified by column chromatography on silica gel or by

recrystallization from a suitable solvent.

Chemical Reactivity and Potential Transformations
The bromine atom at the 4-position of the quinoline ring is a versatile handle for further

chemical modifications, making 4-Bromo-2-phenylquinoline a valuable intermediate in

organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions

and nucleophilic aromatic substitutions.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon

bond by coupling 4-Bromo-2-phenylquinoline with an organoboron reagent (e.g., an

arylboronic acid) in the presence of a palladium catalyst and a base.[7][8][9][10] This

provides access to a wide range of 4-aryl-2-phenylquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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